7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group at the 7th position and an isopropyl group at the 1st position on the tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy and isopropyl groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may modulate neurotransmitter systems in the brain, leading to its observed anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of ion channels and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group and has different biological activities.
7-Hydroxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Has a hydroxy group instead of a methoxy group, leading to different chemical properties.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
7-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and isopropyl groups contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
7-methoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-12-8-11(15-3)5-4-10(12)6-7-14-13/h4-5,8-9,13-14H,6-7H2,1-3H3 |
InChI Key |
CZDPIWZBCYKQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=CC(=C2)OC |
Origin of Product |
United States |
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